An In-depth Technical Guide to N-dodecylpyrimidin-2-amine: Synthesis, Properties, and Potential Applications in Drug Development
An In-depth Technical Guide to N-dodecylpyrimidin-2-amine: Synthesis, Properties, and Potential Applications in Drug Development
This guide provides a comprehensive technical overview of N-dodecylpyrimidin-2-amine, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the specialized nature of this compound, this document synthesizes information from foundational chemical principles and data from analogous structures to present a thorough profile, encompassing its physicochemical properties, a proposed synthetic pathway, and its potential applications in the pharmaceutical landscape.
Core Molecular Profile
N-dodecylpyrimidin-2-amine is a heterocyclic amine characterized by a pyrimidine ring system N-substituted with a twelve-carbon alkyl chain (dodecyl group). This structure confers a dual nature to the molecule: the hydrophilic and reactive pyrimidine core, and the hydrophobic and lipophilic dodecyl tail.
Molecular Formula and Weight
The chemical structure of N-dodecylpyrimidin-2-amine is formed by the attachment of a dodecyl group to the amino nitrogen of 2-aminopyrimidine. This results in the following molecular formula and weight:
| Property | Value |
| Molecular Formula | C₁₆H₂₉N₃ |
| Molecular Weight | 263.43 g/mol |
| IUPAC Name | N-dodecylpyrimidin-2-amine |
Note: These values are calculated based on the molecular structure, as direct experimental data for this specific compound is not widely available in public databases.
Predicted Physicochemical Properties
The combination of a polar pyrimidine head and a long non-polar alkyl tail suggests that N-dodecylpyrimidin-2-amine will exhibit surfactant-like properties. Its physicochemical characteristics are predicted as follows:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Waxy solid or viscous liquid at room temperature | Based on analogous long-chain alkylamines. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, DMSO) | The long C12 alkyl chain imparts significant hydrophobicity. |
| Boiling Point | > 300 °C (estimated) | High molecular weight and potential for intermolecular interactions. |
| LogP (Octanol/Water Partition Coefficient) | > 4.0 (estimated) | Indicates high lipophilicity. |
| pKa | ~4.0-5.0 (for the pyrimidine ring nitrogens) | Similar to other aminopyrimidines. |
Synthesis and Characterization
A specific, validated synthesis protocol for N-dodecylpyrimidin-2-amine is not extensively documented in peer-reviewed literature, suggesting it is a novel or specialized compound. However, a plausible and efficient synthetic route can be proposed based on established methods for the N-alkylation of heterocyclic amines, such as the Buchwald-Hartwig amination or direct nucleophilic substitution.
Proposed Synthetic Pathway: Nucleophilic Substitution
A straightforward and common method for the synthesis of N-alkylated amines is the reaction of a primary amine with an alkyl halide in the presence of a base. In this case, 2-aminopyrimidine would serve as the nucleophile and 1-bromododecane as the alkylating agent.
Reaction Scheme:
2-Aminopyrimidine + 1-Bromododecane --(Base, Solvent, Heat)--> N-dodecylpyrimidin-2-amine
// Reactants Reactant1 [label="2-Aminopyrimidine"]; Reactant2 [label="1-Bromododecane"]; Base [label="Base (e.g., K₂CO₃, NaH)"]; Solvent [label="Solvent (e.g., DMF, Acetonitrile)"];
// Reaction Vessel Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Conditions Conditions [label="Heat (e.g., 80-100°C)", shape=plaintext];
// Steps {rank=same; Reactant1; Reactant2; Base; Solvent;} Reactant1 -> Reaction; Reactant2 -> Reaction; Base -> Reaction; Solvent -> Reaction;
Reaction -> Conditions [style=invis]; Reaction -> Product [label="Nucleophilic Substitution"];
// Product and Purification Product [label="Crude N-dodecylpyrimidin-2-amine"]; Purification [label="Purification\n(Column Chromatography)"]; FinalProduct [label="Pure N-dodecylpyrimidin-2-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Product -> Purification; Purification -> FinalProduct; } enddot
Caption: Proposed workflow for the synthesis of N-dodecylpyrimidin-2-amine.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).
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Addition of Alkylating Agent: To the stirred suspension, add 1-bromododecane (1.1 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure N-dodecylpyrimidin-2-amine.
Characterization
The structure and purity of the synthesized N-dodecylpyrimidin-2-amine should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of both the pyrimidine and dodecyl moieties and their connectivity.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Potential Applications in Drug Development
The unique hybrid structure of N-dodecylpyrimidin-2-amine makes it an interesting candidate for various applications in drug discovery and development.
Kinase Inhibition
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. Many FDA-approved drugs targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer, contain a pyrimidine ring. The 2-amino group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The dodecyl tail could potentially be exploited to interact with hydrophobic regions of the protein, potentially increasing potency and selectivity.
Caption: Hypothetical binding mode of N-dodecylpyrimidin-2-amine in a kinase active site.
Drug Delivery and Formulation
The amphiphilic nature of N-dodecylpyrimidin-2-amine suggests its potential use in drug delivery systems. Long-chain alkylamines can be used to functionalize the surface of nanoparticles or liposomes, enhancing their interaction with hydrophobic drugs and improving their dispersion in biological media. This could be particularly useful for improving the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
Antimicrobial and Antifungal Agents
Pyrimidine derivatives are known to possess a broad range of antimicrobial and antifungal activities.[1] The long alkyl chain of N-dodecylpyrimidin-2-amine could facilitate its insertion into microbial cell membranes, disrupting their integrity and leading to cell death. This mechanism is similar to that of some quaternary ammonium compounds used as disinfectants.
Safety and Handling
As there is no specific Material Safety Data Sheet (MSDS) for N-dodecylpyrimidin-2-amine, handling precautions should be based on the properties of its constituent parts and analogous compounds.
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2-Aminopyrimidine: Can cause skin, eye, and respiratory irritation.[2]
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Long-chain alkylamines (e.g., Dodecylamine): Can be corrosive and cause severe skin burns and eye damage.[3]
Recommended Precautions:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust, vapors, or mists.
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Prevent contact with skin and eyes.
Conclusion
N-dodecylpyrimidin-2-amine is a molecule with significant untapped potential in the field of drug development. Its hybrid structure, combining the biologically active pyrimidine scaffold with a lipophilic dodecyl chain, opens up avenues for its exploration as a kinase inhibitor, a component of advanced drug delivery systems, or a novel antimicrobial agent. While further experimental validation of its synthesis, properties, and biological activities is required, the foundational chemical principles and data from related compounds strongly suggest that N-dodecylpyrimidin-2-amine is a promising candidate for further research and development.
References
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Cui, J., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Molbase. Synthesis of N-Dodecyl-N-(2-amino-2-deoxy-glucopyranosyl)-amine hydrochloride. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. [Link]
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Kuujia. Cas no 45815-19-8 (N-propylpyrimidin-2-amine). [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 265776, N-methylpyrimidin-2-amine. [Link]
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Sharma, P., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]
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Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]
